molecular formula C7H6N4O2S2 B12902101 N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide CAS No. 919401-27-7

N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide

Cat. No.: B12902101
CAS No.: 919401-27-7
M. Wt: 242.3 g/mol
InChI Key: BMWZVNQQKOOIQJ-UHFFFAOYSA-N
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Description

N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide (CAS 919401-27-7) is a high-purity synthetic compound with a molecular formula of C7H6N4O2S2 and a molecular weight of 242.28 g/mol. This specialized chemical features a thiazolo[5,4-d]pyrimidine core structure, a privileged scaffold in medicinal chemistry known for its significant biological potential. The compound has a predicted boiling point of 473.8±55.0 °C and a density of 1.78±0.1 g/cm3, and it displays a melting point exceeding 300 °C (in 1,4-dioxane) . Thiazolopyrimidine derivatives represent an important class of bicyclic heterocyclic compounds formed by the fusion of thiazole and pyrimidine rings, which have attracted substantial attention from medicinal chemists worldwide due to their broad bioactivity profiles . Researchers are actively exploring this molecular framework for its potential in various therapeutic areas. Compounds based on the thiazolo[5,4-d]pyrimidine structure have shown particular promise as adenosine receptor ligands, with some derivatives demonstrating nanomolar and subnanomolar binding affinities for human A1 and A2A adenosine receptors (ARs) . These receptors are G protein-coupled receptors (GPCRs) involved in numerous physiological processes, making them attractive targets for therapeutic development. The adenosine signaling system has been identified as a novel target for treating depression, with A1 and A2A AR antagonists showing antidepressant-like activity in animal models . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers working in kinase inhibition, neurodegenerative disease, and adenosine receptor signaling may find this compound particularly valuable for their investigations.

Properties

CAS No.

919401-27-7

Molecular Formula

C7H6N4O2S2

Molecular Weight

242.3 g/mol

IUPAC Name

N-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[5,4-d]pyrimidin-6-yl)formamide

InChI

InChI=1S/C7H6N4O2S2/c1-14-7-10-4-5(15-7)8-2-11(6(4)13)9-3-12/h2-3H,1H3,(H,9,12)

InChI Key

BMWZVNQQKOOIQJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)N=CN(C2=O)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Methylthio)-7-oxothiazolo[5,4-d]pyrimidin-6(7H)-yl)formamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF), yielding 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione. This intermediate is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes can be applied to produce this compound on a larger scale. This typically involves optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Methylthio)-7-oxothiazolo[5,4-d]pyrimidin-6(7H)-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The chlorine atom in the intermediate can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(2-(Methylthio)-7-oxothiazolo[5,4-d]pyrimidin-6(7H)-yl)formamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives have shown potential as antimicrobial and antiviral agents.

    Medicine: Thiazolopyrimidine derivatives are being investigated for their anticancer properties and as inhibitors of specific enzymes and receptors.

    Industry: It can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-(Methylthio)-7-oxothiazolo[5,4-d]pyrimidin-6(7H)-yl)formamide involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes and receptors, inhibiting their activity. For example, thiazolopyrimidine derivatives have been shown to inhibit acetyl-CoA carboxylase and VEGF receptors, which are involved in fatty acid synthesis and angiogenesis, respectively .

Comparison with Similar Compounds

Data Tables

Table 1. Structural Comparison of Thiazolo-Pyrimidine Derivatives

Compound Core Structure Key Substituents Synthesis Yield (If Reported)
Target Thiazolo[5,4-d]pyrimidine 2-Methylsulfanyl, 6-formamide Commercial (Not disclosed)
Compound 19 Thiazolo[4,5-d]pyrimidine 7-Phenyl, 5-thioxo Not reported
Ethyl 7-Methyl-3-oxo... Thiazolo[3,2-a]pyrimidine 2-Trimethoxybenzylidene 78%

Table 2. Crystallographic Data (Ethyl 7-Methyl-3-oxo...)

Parameter Value
Dihedral Angle (Thiazolo vs. Benzene) 80.94°
Hydrogen Bonds C–H···O chains along c-axis
Ring Puckering Flattened boat conformation

Biological Activity

N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6N4O2SC_7H_6N_4O_2S with a molecular weight of 206.3 g/mol. The compound features a thiazole and pyrimidine ring system, which are known to exhibit various biological activities.

Antimicrobial Activity

Research has indicated that derivatives of thiazolo-pyrimidines possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain thiazole derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the thiazole moiety contributes to this effect .

Anticonvulsant Activity

The anticonvulsant potential of thiazolo-pyrimidine derivatives has also been explored. In animal models, compounds with similar structures have been reported to provide protection against seizures induced by pentylenetetrazole. The mechanism is believed to involve modulation of neurotransmitter systems . This activity highlights the therapeutic potential of this compound in treating epilepsy.

Antitumor Activity

Thiazole-containing compounds have been investigated for their antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest . Further research is necessary to elucidate the specific pathways involved in the antitumor activity of this compound.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of thiazolo-pyrimidine derivatives:

Study ReferenceCompound EvaluatedBiological ActivityFindings
4c and 4dAnticonvulsantSignificant seizure protection in animal models
Various derivativesAntimicrobialEffective against multiple bacterial strains
Thiazole derivativesAntitumorInduced apoptosis in cancer cell lines

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Formation of Thiazole Ring : Utilizing thioketones and appropriate aldehydes.
  • Pyrimidine Ring Construction : Cyclization reactions involving ureas or thioureas.
  • Final Formamide Derivation : Reaction with formic acid or formamide under controlled conditions.

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